molecular formula C7H10O4S3 B1467887 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid CAS No. 870451-09-5

3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid

Cat. No.: B1467887
CAS No.: 870451-09-5
M. Wt: 254.4 g/mol
InChI Key: IKWGMGMZWODWEO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is the process of free radical polymerization . This compound acts as a chain transfer agent (CTA), also referred to as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent . It controls the growth of polymer chains during the polymerization process .

Mode of Action

2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid interacts with its targets by controlling the chain growth in free radical polymerization . This results in the production of polymers with well-defined molecular weights and low polydispersities .

Biochemical Pathways

The compound affects the biochemical pathway of free radical polymerization. It controls the homo- and co-polymerization of various compounds including acrylic acid, acrylates, acrylamides, styrenes, methacrylates, and methacrylamides . The downstream effect of this control is the production of polymers with specific molecular weights and low polydispersities .

Pharmacokinetics

It is known that the compound is soluble in both aqueous and organic media, which suggests it may have good bioavailability .

Result of Action

The result of the action of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is the production of polymers with well-defined molecular weights and low polydispersities . This is achieved through the control of chain growth in free radical polymerization .

Action Environment

The action of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid can be influenced by environmental factors. For instance, it is recommended that the compound be stored at room temperature and protected from light . These conditions may influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid plays a significant role in biochemical reactions, particularly in the polymerization of acrylic acid, acrylates, acrylamides, styrenes, methacrylates, and methacrylamides . It interacts with various enzymes and proteins involved in these polymerization processes. The nature of these interactions typically involves the control of chain growth, ensuring the production of polymers with specific molecular weights and low polydispersities .

Cellular Effects

The effects of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in polymerization can impact the cellular environment, potentially altering the behavior of cells involved in these processes .

Molecular Mechanism

At the molecular level, 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid exerts its effects through binding interactions with biomolecules. It acts as a chain transfer agent in free radical polymerization, controlling the growth of polymer chains. This involves enzyme inhibition or activation, depending on the specific polymerization process, and can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid change over time. The compound is stable under room temperature conditions and should be protected from light to maintain its stability . Over time, degradation may occur, which can affect its long-term impact on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid vary with different dosages in animal models. At lower dosages, the compound effectively controls polymerization processes without adverse effects. At higher dosages, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety is compromised .

Metabolic Pathways

2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is involved in metabolic pathways related to polymerization. It interacts with enzymes and cofactors that facilitate these processes, affecting metabolic flux and metabolite levels . The compound’s role in controlling polymerization ensures that the metabolic pathways are regulated to produce desired polymer characteristics .

Transport and Distribution

Within cells and tissues, 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, ensuring it reaches the necessary sites for effective polymerization control .

Subcellular Localization

The subcellular localization of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for the compound to exert its effects on polymerization processes effectively .

Chemical Reactions Analysis

Properties

IUPAC Name

2-(2-carboxyethylsulfanylcarbothioylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4S3/c1-4(6(10)11)14-7(12)13-3-2-5(8)9/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWGMGMZWODWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC(=S)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid
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3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid
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3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid
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3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid
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3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid
Reactant of Route 6
3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid
Customer
Q & A

Q1: How does 2-(2-carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid function in RAFT polymerization?

A: 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid acts as a chain transfer agent (CTA) in RAFT polymerization. [, ] Its structure, featuring a trithiocarbonate group, allows it to reversibly react with growing polymer chains. This reversible reaction effectively controls the polymerization process, leading to well-defined polymers with targeted molecular weights and narrow molecular weight distributions. [, ]

Q2: How does the structure of 2-(2-carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid influence its performance as a RAFT agent?

A: Research indicates that the specific substitution pattern around the trithiocarbonate core in TTC5 contributes to its efficiency as a RAFT agent. [] Studies comparing TTC5 with structurally similar trithiocarbonates revealed that its performance is comparable to 3-benzylsulfanylthiocarbonylsulfanylpropionic acid (TTC3) in terms of polymerization kinetics and molecular weight control. [] This suggests that the 2-carboxyethyl substituent in TTC5 does not hinder its activity. Interestingly, a bulkier substituent in another analog, 2-(1-carboxy-1-methylethylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (TTC1), was found to negatively impact RAFT polymerization, likely due to steric hindrance. [] These findings highlight the importance of the substitution pattern for the effectiveness of trithiocarbonates as RAFT agents.

Q3: Are there specific applications where 2-(2-carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is particularly advantageous?

A: The presence of two carboxylic acid groups in TTC5 makes it highly suitable for synthesizing telechelic polymers, which are polymers with reactive groups at both ends of their chains. [] These functional groups allow for further modifications and the creation of complex macromolecular architectures. For instance, TTC5 has been successfully employed in the RAFT synthesis of telechelic poly(n-butyl acrylate)s. []

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